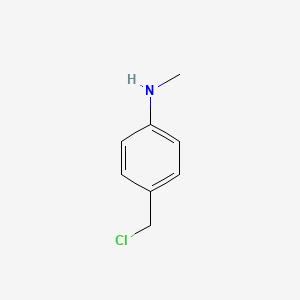

4-(Chloromethyl)-N-methylaniline

Description

Significance as a Versatile Synthetic Intermediate

The unique structural features of 4-(Chloromethyl)-N-methylaniline, namely the nucleophilic N-methylamino group and the electrophilic chloromethyl group, render it a highly versatile intermediate in organic synthesis. echemi.com This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecules.

The N-methylamino group can participate in various reactions typical of secondary amines. For instance, it can be acylated, alkylated, or used in coupling reactions to form new carbon-nitrogen bonds. The presence of the methyl group often provides steric hindrance that can influence the regioselectivity of these reactions.

Simultaneously, the chloromethyl group serves as a potent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the para position of the aniline (B41778) ring. For example, it can react with nucleophiles such as cyanides, azides, alkoxides, and thiolates to introduce new functionalities.

This bifunctionality is particularly advantageous in the synthesis of heterocyclic compounds and other complex molecular architectures. The strategic manipulation of its two reactive centers allows for the sequential or sometimes one-pot construction of diverse molecular scaffolds, which are often found in pharmaceuticals, agrochemicals, and materials science. echemi.com The study of such reactive intermediates is crucial for the development of new synthetic methodologies in organic chemistry. beilstein-journals.org

The synthesis of N-methylaniline itself, a precursor for this compound, can be achieved through the N-methylation of aniline using various methylating agents like methanol (B129727), often with the aid of a catalyst. researchgate.netscispace.comrsc.org The subsequent chloromethylation at the para position furnishes the target molecule.

Structure

3D Structure

Properties

CAS No. |

496842-34-3 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-(chloromethyl)-N-methylaniline |

InChI |

InChI=1S/C8H10ClN/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 |

InChI Key |

WHLWUSIHJYEHEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl N Methylaniline

Strategies Involving Chloromethylation

The direct introduction of a chloromethyl group onto the N-methylaniline framework is a primary synthetic strategy. This can be achieved through classical chloromethylation reactions or by modifying a pre-existing methyl group.

Formaldehyde (B43269) and Acid-Catalyzed Chloromethylation

The reaction of N-methylaniline with formaldehyde and a strong acid, typically hydrochloric acid, is a common method for chloromethylation. This electrophilic aromatic substitution reaction, known as the Blanc chloromethylation, introduces the chloromethyl group onto the aromatic ring. The reaction proceeds via the in situ formation of a highly reactive electrophile, the hydroxymethyl cation or a related species, which then attacks the electron-rich aniline (B41778) ring. The para-substituted product, 4-(chloromethyl)-N-methylaniline, is generally favored due to steric hindrance from the N-methyl group directing the incoming electrophile to the position opposite it.

Key reaction parameters that influence the outcome of this synthesis include the temperature, reaction time, and the ratio of reactants. Careful control of these variables is necessary to maximize the yield of the desired product and minimize the formation of byproducts, such as the ortho-isomer and bis-chloromethylated products.

Precursor Chlorination Approaches

An alternative to direct chloromethylation involves the chlorination of a suitable precursor, such as 4-methyl-N-methylaniline. This approach requires a method for the selective chlorination of the benzylic methyl group without affecting the aromatic ring or the N-methyl group. Radical chlorination, often initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), in the presence of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), can achieve this transformation.

The success of this method hinges on the reactivity difference between the benzylic protons and the other protons in the molecule. The benzylic position is more susceptible to radical halogenation due to the stability of the resulting benzyl (B1604629) radical.

N-Methylation Routes to Anilines

Another major synthetic pathway involves the formation of the N-methylaniline structure from precursors that already contain the chloromethylbenzyl moiety. These methods focus on the formation of the carbon-nitrogen bond.

Amination of Benzyl Halides

This strategy employs a nucleophilic substitution reaction where a benzyl halide, such as 4-(chloromethyl)benzyl chloride, is treated with methylamine (B109427). The nitrogen atom of methylamine acts as a nucleophile, displacing one of the chloride ions from the benzyl halide to form the desired N-methylaniline derivative. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed as a byproduct.

A challenge in this approach is the potential for over-alkylation, where the newly formed secondary amine can react further with the benzyl halide to produce a tertiary amine. To control this, reaction conditions such as the stoichiometry of the reactants and the reaction temperature must be carefully managed.

Reductive Amination Strategies

Reductive amination provides an alternative route to N-methylation. This two-step, one-pot process involves the reaction of an aldehyde, in this case, 4-(chloromethyl)benzaldehyde, with methylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (STAB). The choice of reducing agent is crucial; it must be mild enough not to reduce the aldehyde starting material before imine formation but reactive enough to reduce the imine.

Direct N-Methylation of Primary Anilines

The direct N-methylation of a primary aniline, specifically 4-(chloromethyl)aniline, is another viable synthetic route. This involves the reaction of the primary amine with a methylating agent. Common methylating agents include methyl halides (e.g., methyl iodide), dimethyl sulfate, and dimethyl carbonate.

Consideration of Reaction Conditions and Yield Optimization

Influence of Solvents and Catalysts

The choice of solvent and catalyst is a cornerstone of synthetic strategy. While specific studies detailing the optimization of solvent and catalyst systems for the direct synthesis of this compound are not extensively documented in publicly available research, general principles from related N-methylation and chloromethylation reactions can provide valuable insights.

For the N-methylation of anilines, various catalytic systems have been explored. Transition-metal catalysts, particularly those based on ruthenium and nickel, have shown high efficacy. For instance, ruthenium complexes like (DPEPhos)RuCl₂PPh₃ have been utilized for the N-methylation of anilines using methanol (B129727) as the methylating agent under weakly basic conditions. fishersci.comnih.gov Similarly, heterogeneous nickel catalysts have been employed for the selective mono-N-methylation of amines. rsc.org The choice of catalyst is often paired with a suitable solvent that can facilitate the dissolution of reactants and stabilize reactive intermediates. Methanol frequently serves as both a solvent and a C1 source in these reactions. nih.govresearchgate.net

The introduction of the chloromethyl group presents another synthetic consideration. One potential route could involve the chloromethylation of N-methylaniline. This type of electrophilic aromatic substitution is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. The solvent for such a reaction must be inert to the highly reactive chloromethylating agents.

Alternatively, a plausible synthetic route involves the reaction of 4-(aminomethyl)phenol, followed by N-methylation and subsequent chlorination of the benzylic alcohol. Another pathway could be the reaction of 4-chlorobenzyl chloride with methylamine. A study on the synthesis of the isomeric (4-chlorobenzyl)-methyl-amine utilized tetrahydrofuran (B95107) (THF) and water as the solvent system, reacting 4-chlorobenzylchloride with a methylamine solution. chemicalbook.com This reaction proceeded at room temperature, indicating that mild conditions can be effective. chemicalbook.com

The table below summarizes catalyst and solvent systems used in related aniline N-methylation reactions, which could serve as a starting point for optimizing the synthesis of this compound.

| Catalyst System | Solvent | Reactant Type | Reference |

| (DPEPhos)RuCl₂PPh₃ / Cs₂CO₃ | Methanol | Anilines | fishersci.comnih.gov |

| Heterogeneous Ni/ZnAlOx | Not specified | Amines | rsc.org |

| Sn-MFI molecular sieves | Vapor Phase | Aniline, Methanol | dntb.gov.ua |

| None specified | Tetrahydrofuran / Water | 4-chlorobenzylchloride, Methylamine | chemicalbook.com |

Reactivity and Reaction Mechanisms of 4 Chloromethyl N Methylaniline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, with the predominant pathway being influenced by the reaction conditions and the nature of the nucleophile. quora.comaskiitians.com

The benzylic nature of the carbon-chlorine bond in 4-(chloromethyl)-N-methylaniline allows for the stabilization of a potential carbocation intermediate through resonance with the benzene (B151609) ring. quora.com This stabilization makes the SN1 pathway, which proceeds through a carbocation, a viable mechanism. askiitians.com The presence of the electron-donating N-methylamino group at the para position further stabilizes this benzylic carbocation, thereby increasing the propensity for an SN1 reaction. Electron-donating substituents, particularly those para to the benzylic group, are known to promote SN1 reactions. youtube.com

Conversely, as a primary halide, the chloromethyl group is relatively unhindered, which also permits reactions to occur via a concerted SN2 mechanism. quora.com The choice between the two pathways is often dictated by the reaction conditions. Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate, favoring the SN1 pathway. reddit.com In contrast, polar aprotic solvents like acetone (B3395972) or DMF tend to favor the SN2 mechanism. The strength of the nucleophile also plays a crucial role; strong nucleophiles will favor the SN2 pathway, while weaker nucleophiles are more likely to participate in an SN1 reaction. youtube.com

Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Benzylic position stabilizes carbocation | Primary halide is sterically unhindered |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) |

| Leaving Group | Good leaving group (Cl⁻ is moderate) | Good leaving group |

Introduction of Diverse Functional Groups via Substitution

The chloromethyl group serves as a versatile handle for the introduction of a wide array of functional groups onto the N-methylaniline scaffold through nucleophilic substitution. This allows for the synthesis of a variety of derivatives with potential applications in different fields.

Common nucleophiles that can displace the chloride ion include:

Hydroxide and alkoxides: to form the corresponding benzyl (B1604629) alcohol or ether.

Cyanide: to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: leading to the formation of secondary or tertiary amines.

Thiols and thiolates: to generate thioethers.

Azide: for the synthesis of benzyl azides, which are precursors to primary amines via reduction.

The general scheme for these transformations can be represented as follows:

This compound + Nu⁻ → 4-((Nu)methyl)-N-methylaniline + Cl⁻

Where 'Nu' represents a variety of nucleophilic species.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating N-methylamino group. byjus.com This group directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.com Since the para position is already occupied by the chloromethyl group, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6).

The chloromethyl group, while being ortho, para-directing, is a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. However, the powerful activating effect of the N-methylamino group is the dominant influence on the regioselectivity of the reaction. libretexts.org

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring, typically at the positions ortho to the N-methylamino group. Due to the high reactivity of the ring, these reactions often proceed rapidly. chemistrysteps.com

Nitration: The introduction of a nitro group. Care must be taken as the strongly acidic conditions of nitration can lead to protonation of the basic N-methylamino group, forming an anilinium ion which is a meta-director. byjus.combyjus.com To circumvent this, the reaction is often carried out under milder conditions or with protection of the amino group. ncert.nic.in

Sulfonation: The introduction of a sulfonic acid group, which is also directed to the ortho positions.

The general mechanism for these reactions involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂/FeBr₃ or Br₂ in a polar solvent | 2-Bromo-4-(chloromethyl)-N-methylaniline |

| Nitration | HNO₃/H₂SO₄ (controlled conditions) | 4-(Chloromethyl)-N-methyl-2-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 5-(Chloromethyl)-2-(methylamino)benzenesulfonic acid |

Reactions Involving the N-Methylamine Functionality

The secondary amine functionality in this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

Acylation: The N-methylamino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amino group during other transformations, as the resulting amide is less basic and less activating towards the aromatic ring. chemistrysteps.com

Alkylation: Further alkylation of the nitrogen atom can occur with alkyl halides to produce a tertiary amine.

Oxidation: The N-methylamino group can be susceptible to oxidation, though the specific products will depend on the oxidizing agent used.

Basicity: The N-methylamino group imparts basic character to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. The basicity of N-methylaniline is influenced by the electronic effects of the substituents on the aromatic ring. chemistrysteps.comncert.nic.in

Mechanistic Investigations and Reaction Kinetics

The kinetics of nucleophilic substitution reactions of benzyl chlorides are well-studied and provide a framework for understanding the reactivity of this compound. The rate of solvolysis of substituted benzyl chlorides is highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov

For this compound, the electron-donating N-methylamino group is expected to significantly accelerate the rate of SN1 reactions by stabilizing the positive charge that develops on the benzylic carbon in the transition state leading to the carbocation intermediate. youtube.com Kinetic studies on the solvolysis of various substituted benzyl chlorides have shown a strong correlation between the reaction rate and the ability of the substituent to donate electrons through resonance. nih.gov

The rate law for an SN1 reaction of this compound would be first-order, depending only on the concentration of the substrate:

Rate = k[this compound]

For an SN2 reaction, the rate would be second-order, depending on the concentrations of both the substrate and the nucleophile:

Rate = k[this compound][Nucleophile]

Experimental determination of the reaction order with respect to the nucleophile can thus distinguish between the two mechanisms. It is also plausible that under certain conditions, particularly with secondary nucleophiles, both mechanisms could operate concurrently.

Applications of 4 Chloromethyl N Methylaniline As a Building Block in Complex Molecule Synthesis

Role in the Assembly of Advanced Organic Scaffolds

The bifunctional nature of 4-(Chloromethyl)-N-methylaniline makes it an excellent starting material for the assembly of advanced organic scaffolds, which are the core structures of many biologically active molecules and functional materials. The presence of both a nucleophilic N-methylamino group and an electrophilic chloromethyl group on the same aromatic ring allows for sequential or one-pot multi-component reactions to build intricate three-dimensional structures.

The aniline (B41778) moiety itself is a common feature in drug development libraries due to its synthetic accessibility. acs.org However, the strategic placement of the chloromethyl group in the para position of N-methylaniline significantly enhances its utility. This reactive handle can undergo a variety of nucleophilic substitution reactions, enabling the attachment of this substituted aniline unit to a wide range of molecular frameworks. For instance, it can react with alcohols, thiols, amines, and carbanions to form ethers, thioethers, secondary and tertiary amines, and new carbon-carbon bonds, respectively.

The N-methylamino group, on the other hand, can participate in reactions such as acylation, sulfonylation, and further alkylation. nih.govpsu.edu This dual reactivity allows for the construction of complex molecules where the 4-(aminomethyl)phenyl moiety serves as a central scaffold. For example, the synthesis of N-[trisubstitutedphenyl]-4-methyl aniline derivatives has been explored for developing novel anti-breast cancer agents, highlighting the importance of the substituted aniline core in medicinal chemistry. researchgate.net

The development of safer building blocks for drug discovery is an ongoing effort, with researchers exploring replacements for aniline to mitigate potential metabolic issues. umich.edufrontiersin.org In this context, the ability to functionalize the aniline ring, as is possible with this compound, provides a means to modulate the properties of the resulting molecules.

Pathways to Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of various heterocyclic systems through intramolecular and intermolecular cyclization reactions.

The chloromethyl group is a key reactive site for initiating cyclization. For instance, reaction with a suitable binucleophile can lead to the formation of a new ring fused to the aniline core. While direct examples with this compound are not extensively documented in readily available literature, the principles of electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines suggest potential pathways. nih.gov In a hypothetical scenario, the N-methylamino group could be functionalized with an alkynyl group, followed by an intramolecular cyclization triggered by the electrophilic nature of the chloromethyl group (or a derivative thereof) to construct a nitrogen-containing ring.

Furthermore, the reaction of the chloromethyl group with a nucleophile that also contains a latent electrophilic site can set the stage for a subsequent intramolecular cyclization involving the N-methylamino group. For example, reaction with a β-ketoester could be followed by an intramolecular condensation to form a heterocyclic ring. The synthesis of N-substituted 3,4-dichloromaleimides from aniline hydrochloride demonstrates the utility of aniline derivatives in forming heterocyclic structures. researchgate.net

Visible-light-induced reactions have also emerged as a powerful tool for C-N bond formation and the synthesis of nitrogen-containing compounds. beilstein-journals.orgnih.gov The development of N-alkylation methods for anilines using various catalytic systems opens up possibilities for derivatizing this compound in ways that could facilitate subsequent cyclization reactions. nih.govnih.gov

Utility in Polymer and Material Science Precursors

The reactive chloromethyl group makes this compound a promising monomer or precursor for the synthesis of functional polymers and materials. This reactivity is analogous to that of 4-chloromethyl styrene, which is a well-known functional monomer used in the preparation of various polymers. caltech.edu

This compound can potentially undergo polymerization through its chloromethyl group, either by self-condensation or by copolymerization with other monomers, to produce polymers with pendant N-methylaniline moieties. These pendant groups can then be further functionalized, allowing for the creation of materials with tailored properties. The synthesis of functional polymers through the polymerization of vinyl-substituted salicylic (B10762653) acid derivatives showcases a similar strategy of incorporating functional aromatic units into a polymer backbone. caltech.edu

Moreover, the chloromethyl group can be used to graft this compound onto existing polymer backbones, a process known as polymer modification. This introduces the specific electronic and chemical properties of the substituted aniline into the bulk material. Such functionalized polymers can find applications as ion-exchange resins, catalysts, or materials with specific optical or electronic properties. The preparation of functional polymers by in-situ cross-linked polymerization/copolymerization demonstrates a versatile method for creating such materials. nih.gov

The synthesis of N-methylaniline itself can be achieved through various catalytic methods, including the reaction of aniline with methanol (B129727). google.comresearchgate.net This accessibility to the core structure, combined with the reactive chloromethyl handle, underscores the potential of its derivatives in material science.

Strategies for Analog and Library Synthesis

Combinatorial chemistry and the synthesis of compound libraries are powerful tools in drug discovery and materials science for identifying new lead compounds with desired properties. acs.org The bifunctional nature of this compound makes it an ideal building block for such strategies.

The reactive chloromethyl group allows for the facile introduction of a wide range of substituents through nucleophilic substitution reactions. By reacting this compound with a diverse set of nucleophiles (e.g., a library of alcohols, amines, or thiols), a library of compounds with varying side chains attached to the benzylic position can be rapidly generated.

Simultaneously or sequentially, the N-methylamino group can be modified. For example, a library of amides or sulfonamides can be created by reacting the initial library with a diverse set of acyl chlorides or sulfonyl chlorides. This "two-dimensional" diversification strategy allows for the creation of a large and structurally diverse library of compounds from a single, versatile starting material.

The use of anilines in drug discovery libraries is well-established, and the ability to systematically modify the aniline structure is crucial for optimizing biological activity and physicochemical properties. acs.orgcresset-group.combiopartner.co.uk The synthesis of bioactive sarpagine/macroline alkaloids, which are complex nitrogen-containing natural products, often involves intricate synthetic steps where versatile building blocks are key. mdpi.com While not a direct example, the complexity of these molecules underscores the need for well-defined and reactive starting materials like this compound for building complex molecular architectures.

Spectroscopic Data for this compound Not Found

A thorough search for the spectroscopic characterization of the chemical compound this compound was conducted to generate a detailed scientific article as per the requested outline. However, after multiple targeted searches for its ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectra, no specific experimental data for this exact compound could be located within the available public domain and scientific databases.

The search results consistently provided information for the isomer, 4-Chloro-N-methylaniline. This common isomer has a chlorine atom directly attached to the aromatic ring, which results in a significantly different chemical structure and, consequently, different spectroscopic properties from the requested compound, which features a chloromethyl (-CH₂Cl) group. The data for 4-Chloro-N-methylaniline is therefore not applicable.

The absence of readily available spectroscopic data for this compound suggests that it may be a compound that is not widely synthesized or that its detailed characterization has not been published in easily accessible literature. It might exist as a chemical intermediate that is used in further reactions without being isolated and fully characterized.

Due to the lack of necessary scientific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content.

Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl N Methylaniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For 4-(Chloromethyl)-N-methylaniline (C8H10ClN), the analysis would reveal the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak ([M]+) for this compound would be expected at an m/z corresponding to its molecular weight. Given the presence of the chlorine-35 and chlorine-37 isotopes, the mass spectrum would exhibit a characteristic [M]+ and [M+2]+ isotopic pattern in an approximate 3:1 ratio, which is indicative of a molecule containing one chlorine atom.

Fragmentation of this compound under mass spectrometry would likely proceed through several key pathways. A primary fragmentation event would be the loss of a chlorine radical (Cl•) to form a stable benzylic carbocation. Another significant fragmentation would involve the cleavage of the C-N bond.

Expected Fragmentation Data for this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [C8H10N]+ | [CH3NHC6H4CH2]+ | 120 | Loss of Chlorine |

| [C7H7N]+ | [NHC6H4CH2]+ | 105 | Loss of Methyl and Chlorine |

| [C7H8N]+ | [CH3NHC6H5]+ | 106 | Benzylic cleavage |

| [C6H5]+ | Phenyl cation | 77 | Fragmentation of the aniline (B41778) ring |

Note: The m/z values are based on the most abundant isotopes.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, etc.) within the molecule. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C8H10ClN.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C8H10ClN

Molecular Weight: 155.64 g/mol

Carbon (C): (8 * 12.011) / 155.64 * 100% = 61.76%

Hydrogen (H): (10 * 1.008) / 155.64 * 100% = 6.48%

Chlorine (Cl): (1 * 35.453) / 155.64 * 100% = 22.78%

Nitrogen (N): (1 * 14.007) / 155.64 * 100% = 9.00%

Theoretical vs. Expected Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 61.76 | ± 0.4% |

| Hydrogen (H) | 6.48 | ± 0.4% |

| Nitrogen (N) | 9.00 | ± 0.4% |

| Chlorine (Cl) | 22.78 | ± 0.4% |

A close correlation between the theoretical and experimental data from elemental analysis would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Theoretical Studies of 4 Chloromethyl N Methylaniline

Density Functional Theory (DFT) Calculations

Geometry Optimization and Equilibrium Conformations

No published studies were found that report the optimized molecular structure, bond lengths, bond angles, or dihedral angles of 4-(Chloromethyl)-N-methylaniline calculated using DFT methods.

Vibrational Frequency Calculations and Spectral Simulations

There are no available data from DFT calculations on the harmonic or anharmonic vibrational frequencies for this compound. As a result, simulated infrared (IR) and Raman spectra cannot be presented.

Prediction of NMR Chemical Shifts (e.g., GIAO approach)

Specific predictions of ¹H and ¹³C NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) approach have not been reported in the literature.

Ab Initio Methods and Molecular Dynamics Simulations

No literature is available on the application of high-level ab initio methods or molecular dynamics (MD) simulations to study the behavior of this compound. Such studies would be valuable for understanding its conformational dynamics and interactions in various environments.

Electronic Structure Analysis and Frontier Molecular Orbitals

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap for this compound, has not been documented. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Reaction Pathway Analysis and Transition State Modeling

There are no computational studies on the reaction mechanisms involving this compound. Research in this area would be necessary to model transition states and calculate activation energies for its potential chemical transformations.

Design and Synthetic Strategies for Novel Derivatives of 4 Chloromethyl N Methylaniline

Systematic Structural Modifications to the Benzene (B151609) Ring

Systematic modifications to the benzene ring of 4-(chloromethyl)-N-methylaniline are pivotal for fine-tuning the electronic and steric properties of its derivatives. These alterations can profoundly influence the molecule's reactivity, selectivity, and ultimately its potential applications.

A primary strategy involves the introduction of various substituents onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce nitro, halogen, sulfonic acid, alkyl, or acyl groups, respectively, at positions ortho or meta to the existing substituents. The directing effects of the chloromethyl and N-methylamino groups will govern the regioselectivity of these substitutions.

Another approach involves the use of pre-functionalized aniline (B41778) or toluene (B28343) derivatives as starting materials prior to the introduction of the chloromethyl or N-methylamino groups. This allows for a broader range of substituents to be incorporated that might not be compatible with the conditions of chloromethylation or N-methylation. For example, starting with a substituted p-toluidine (B81030) allows for the modification of the benzene ring before the chlorination of the methyl group.

The following table outlines some examples of benzene ring-modified derivatives and their synthetic precursors:

| Derivative Name | Precursor Example | Potential Modification |

| 2-Fluoro-4-(chloromethyl)-N-methylaniline | 3-Fluoro-N-methylaniline | Halogenation |

| 2,6-Dichloro-4-(chloromethyl)-N-methylaniline | 3,5-Dichloro-N-methylaniline | Halogenation |

| 4-(Chloromethyl)-2-methoxy-N-methylaniline | 3-Methoxy-N-methylaniline | Introduction of an alkoxy group |

| 4-(Chloromethyl)-N,3-dimethylaniline | 3-Methyl-p-toluidine | Alkylation |

These modifications can lead to derivatives with altered electronic properties, such as increased or decreased electron density in the aromatic ring, which in turn affects the reactivity of the chloromethyl and N-methylamino groups.

Diversification at the N-Methylamine Moiety

The N-methylamine group of this compound offers a rich platform for diversification, leading to a wide array of novel secondary and tertiary amine derivatives. These modifications can significantly impact the molecule's basicity, nucleophilicity, and steric hindrance around the nitrogen atom.

A common strategy is N-alkylation, where the hydrogen atom on the nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by reacting this compound with alkyl halides or by reductive amination with aldehydes or ketones. For instance, reaction with ethyl iodide would yield 4-(chloromethyl)-N-ethyl-N-methylaniline. biosynth.com

Another important transformation is N-acylation, which involves the reaction of the N-methylamino group with acylating agents such as acid chlorides or anhydrides. This leads to the formation of amide derivatives. For example, reaction with acetyl chloride would produce N-(4-(chloromethyl)phenyl)-N-methylacetamide.

Furthermore, the N-methylamino group can be incorporated into heterocyclic structures. This can be achieved through intramolecular cyclization reactions, particularly if a suitable reactive group is introduced elsewhere on the molecule, or through intermolecular reactions with bifunctional reagents.

The table below provides examples of derivatives diversified at the N-methylamine moiety:

| Derivative Name | Modification Type | Reactant Example |

| 4-(Chloromethyl)-N-ethyl-N-methylaniline biosynth.com | N-Alkylation | Ethyl iodide |

| N-(4-(Chloromethyl)phenyl)-N-methylacetamide | N-Acylation | Acetic anhydride |

| 4-(Chloromethyl)-N,N-dimethylaniline nih.gov | N-Alkylation | Methyl iodide |

| 1-(4-(Chloromethyl)phenyl)-4-methylpiperazine | Heterocycle formation | Bis(2-chloroethyl)methylamine |

These modifications are crucial for modulating the chemical properties and potential interactions of the resulting molecules with biological targets or other chemical entities.

Exploration of Chloromethyl Reactivity for Subsequent Functionalization

The chloromethyl group (-CH₂Cl) is a key functional handle in this compound, enabling a diverse range of subsequent transformations. Its reactivity as an electrophilic site allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions.

A primary application of the chloromethyl group is in the formation of new carbon-carbon and carbon-heteroatom bonds. Reaction with various nucleophiles can lead to a plethora of derivatives. For example, cyanide ions can be used to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxymethyl group. Alkoxides or phenoxides can be employed to form ether linkages, while thiols can be used to generate thioethers.

The chloromethyl group is also a valuable precursor for the synthesis of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a phosphonium (B103445) salt by reaction with a phosphine, which can then be used in Wittig reactions to form alkenes.

Furthermore, the chloromethyl group can participate in cyclization reactions. For instance, intramolecular reaction with the N-methylamino group can lead to the formation of a four-membered ring, although this is generally less favorable. More commonly, it can react with an external bifunctional nucleophile to form larger heterocyclic rings.

The following table illustrates the versatility of the chloromethyl group in synthesis:

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |

| Nucleophilic Substitution | Sodium Cyanide | -CH₂CN |

| Williamson Ether Synthesis | Sodium Ethoxide | -CH₂OCH₂CH₃ |

| Thioether Formation | Sodium Thiophenoxide | -CH₂SPh |

| Oxidation | Mild Oxidizing Agent | -CHO |

| Wittig Reagent Formation | Triphenylphosphine | -CH₂P(Ph)₃⁺Cl⁻ |

The reactivity of the chloromethyl group is a cornerstone for building molecular complexity from the this compound scaffold.

Structure-Reactivity Relationship Investigations

Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for the rational design of new compounds with desired properties. These investigations typically involve systematic studies where one part of the molecule is varied while the effect on the reactivity of another part is observed.

For instance, the electronic effects of substituents on the benzene ring can significantly influence the reactivity of the chloromethyl group. Electron-donating groups (EDGs) will increase the electron density in the ring, which can slightly decrease the electrophilicity of the benzylic carbon in the chloromethyl group, potentially slowing down nucleophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Similarly, the nature of the substituent on the nitrogen atom of the N-methylamine moiety can affect its nucleophilicity. Bulky alkyl groups can introduce steric hindrance, which may impede the approach of electrophiles to the nitrogen atom. The electronic nature of these substituents also plays a role; for example, an acyl group will significantly decrease the nucleophilicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group.

Kinetic studies are often employed to quantify these structure-reactivity relationships. By measuring the reaction rates of a series of derivatives with a common reagent, one can establish a quantitative correlation, such as a Hammett plot, which relates the reaction rate to the electronic properties of the substituents.

The table below summarizes the expected qualitative effects of substituents on reactivity:

| Position of Modification | Type of Substituent | Effect on Chloromethyl Reactivity (Sₙ2) | Effect on N-Methylamine Nucleophilicity |

| Benzene Ring | Electron-Donating Group (EDG) | Decrease | Increase |

| Benzene Ring | Electron-Withdrawing Group (EWG) | Increase | Decrease |

| N-Methylamine | Bulky Alkyl Group | No direct effect | Decrease (steric hindrance) |

| N-Methylamine | Acyl Group | No direct effect | Significant Decrease |

These investigations provide a predictive framework for the design of new this compound derivatives with tailored reactivity profiles for specific applications.

Future Research Directions and Unexplored Avenues for 4 Chloromethyl N Methylaniline

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of chloromethylated aromatics often involves the Blanc chloromethylation, which utilizes formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. jk-sci.com This method, however, raises environmental and safety concerns, including the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. jk-sci.com Similarly, classical N-methylation of anilines frequently employs toxic reagents like dimethyl sulfate. chemicalbook.com Future research should prioritize the development of greener synthetic routes to 4-(chloromethyl)-N-methylaniline.

Key research avenues include:

Alternative Chloromethylation Reagents and Catalysts: Investigating milder and safer chlorinating agents is a crucial step. Photocatalytic methods using N-chlorosuccinimide as a chlorine source offer a promising alternative for benzylic C-H bond chlorination under visible light. organic-chemistry.org Research into Lewis acid-free protocols, such as using acetic acid as a solvent, could also provide a more sustainable approach to chloromethylation. chemrxiv.orgtaltech.ee The use of recyclable, temperature-dependent phase-separation systems composed of dicationic ionic liquids has also been shown to be effective for chloromethylation in aqueous media. researchgate.net

Sustainable N-Methylation Strategies: The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology represents a green approach for N-alkylation. researchgate.net This strategy uses renewable and low-toxicity methanol (B129727) as the methyl source in the presence of heterogeneous catalysts, such as skeletal copper-based systems, to alkylate amines, producing only water as a byproduct. researchgate.netrsc.org Further exploration of catalysts like tin-MFI molecular sieves could also optimize the selective synthesis of N-methylaniline from aniline (B41778) and methanol. epa.gov

Exploration of Advanced Catalytic Systems for Transformations

The chloromethyl group is a highly reactive handle for a variety of chemical transformations, particularly carbon-carbon and carbon-heteroatom bond-forming reactions. Future research should focus on employing modern catalytic systems to expand the synthetic utility of this compound.

Photoredox and Cooperative Catalysis: Recent advances in catalysis have demonstrated that benzyl (B1604629) chlorides can be activated under mild conditions. Cooperative catalysis, combining a nucleophilic catalyst like lutidine with a photoredox catalyst, can generate benzyl radicals from benzyl chlorides. nih.govacs.org These radicals can then participate in reactions such as Giese couplings with electron-deficient alkenes. nih.govacs.org Another approach involves zirconocene and photoredox catalysis for the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.gov

Cross-Coupling Reactions: The development of novel cross-coupling strategies remains a vibrant area of research. While the chloromethyl group can participate in various coupling reactions, exploring its reactivity with a broader range of coupling partners using advanced catalysts is warranted. For instance, ortho-stannylated anilines have proven to be effective reagents in Stille cross-coupling reactions for the direct introduction of an aminophenyl group. nih.gov Investigating analogous transformations for this compound could lead to novel molecular architectures. Rhodium-NHC catalysts have also shown effectiveness in the hydrodechlorination of benzyl chloride, a transformation that could be selectively applied. csic.es

| Catalytic System | Transformation Type | Potential Product | Reference |

|---|---|---|---|

| Zirconocene / Photoredox | Reductive Homocoupling | Bibenzyl derivative | nih.gov |

| Lutidine / Photoredox | Radical Giese Coupling | Coupling with electron-deficient alkenes | nih.govacs.org |

| Rhodium-NHC | Hydrodechlorination | 4,N-dimethylaniline | csic.es |

| Palladium / Ligands | Stille / Suzuki Cross-Coupling | Substituted diphenylmethane derivatives | nih.gov |

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. Density Functional Theory (DFT) and other in silico methods can be applied to this compound to accelerate the discovery of new derivatives and applications.

Predicting Reaction Pathways: DFT calculations can elucidate reaction mechanisms and predict the feasibility of novel transformations. For example, computational studies have been used to understand the direct synthesis of aniline, providing insights into catalyst-substrate interactions and bond dissociation energies. acs.org Similar studies on this compound could predict its reactivity in various catalytic cycles, identify potential side reactions, and optimize reaction conditions.

Designing Functional Molecules: Computational screening can be used to design derivatives with tailored electronic and steric properties. By modifying substituents on the aromatic ring or the nitrogen atom, properties such as nucleophilicity, electrophilicity, and solubility can be fine-tuned. This approach is valuable in medicinal chemistry for designing potent enzyme inhibitors or in materials science for creating molecules with specific photophysical properties. mdpi.com For instance, computational studies have been used to analyze the spectral and structural parameters of substituted anilines and to investigate how aniline acts as a small-molecule inhibitor in atomic layer deposition by blocking precursor adsorption. nih.govresearchgate.net

Expanding Synthetic Utility in Interdisciplinary Research Fields

The unique bifunctionality of this compound makes it an attractive scaffold for applications beyond traditional organic synthesis, extending into materials science, medicinal chemistry, and polymer science.

Medicinal Chemistry: Functionalized anilines are core components of many pharmaceutical agents. mdpi.com The this compound framework could serve as a starting point for the synthesis of novel bioactive compounds. The chloromethyl group allows for facile linkage to various pharmacophores, while the N-methylaniline moiety is a common feature in kinase inhibitors and other targeted therapies. mdpi.comacs.org

Polymer and Materials Science: Benzyl chlorides are used in the synthesis of specialized polymers. this compound could be incorporated as a monomer to create functional polymers with unique properties. For example, its derivatives could be used to synthesize polyurethane cationomers or polymers with photochromic and fluorescent characteristics. The aniline nitrogen also provides a site for further modification, potentially leading to the development of novel conductive polymers or materials for non-linear optics.

Agrochemicals: N-methylaniline derivatives are important intermediates in the synthesis of agrochemicals. archivemarketresearch.com The reactive chloromethyl group offers a convenient point of attachment for creating a library of new compounds to be screened for herbicidal or pesticidal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.